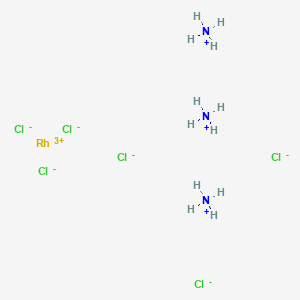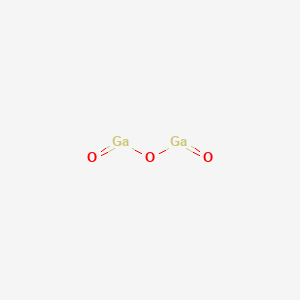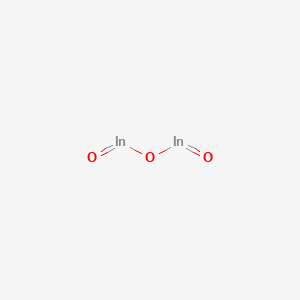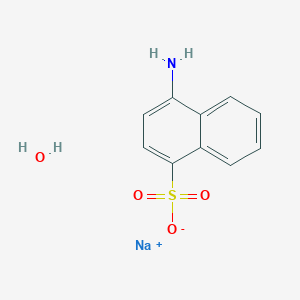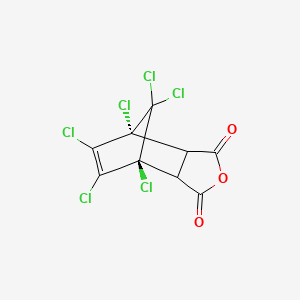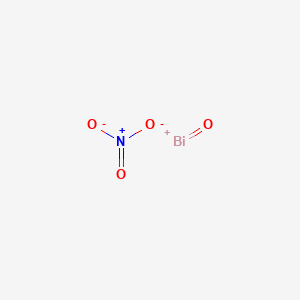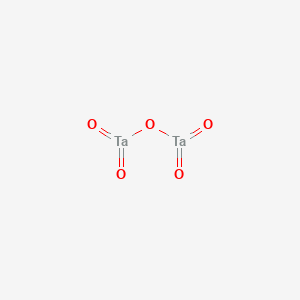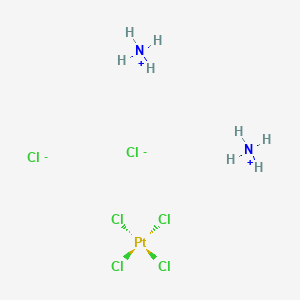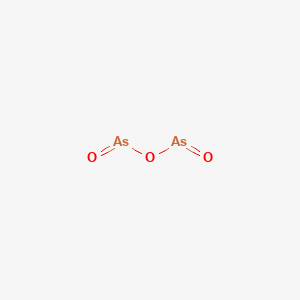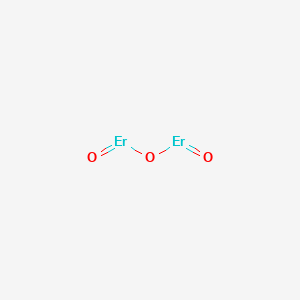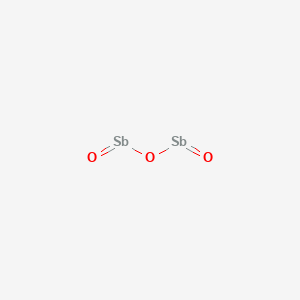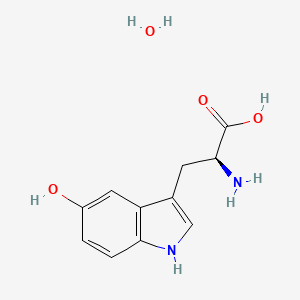
5-Hydroxy-L-tryptophan hydrate
Overview
Description
5-Hydroxy-L-tryptophan hydrate is a naturally occurring amino acid derivative that is a precursor to the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is commonly used in the treatment of various conditions such as depression, insomnia, and migraines due to its ability to increase serotonin levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-L-tryptophan hydrate typically involves the hydroxylation of L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase, which requires oxygen and tetrahydrobiopterin as cofactors . In industrial settings, microbial fermentation using genetically engineered strains of Escherichia coli has been employed to produce this compound from glucose .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial fermentation. This method leverages the metabolic pathways of engineered microorganisms to convert glucose into this compound. The process includes the expression of key enzymes such as tryptophan hydroxylase and the regeneration of cofactors like tetrahydrobiopterin .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-L-tryptophan hydrate undergoes various chemical reactions, including:
Hydroxylation: The initial step in its biosynthesis from L-tryptophan.
Decarboxylation: Conversion to serotonin by aromatic-L-amino-acid decarboxylase.
Common Reagents and Conditions
Hydroxylation: Requires oxygen and tetrahydrobiopterin as cofactors.
Decarboxylation: Catalyzed by aromatic-L-amino-acid decarboxylase, often in the presence of vitamin B6.
Major Products
Scientific Research Applications
5-Hydroxy-L-tryptophan hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of serotonin and other related compounds.
Biology: Studied for its role in neurotransmitter synthesis and regulation.
Industry: Employed in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
5-Hydroxy-L-tryptophan hydrate exerts its effects primarily through its conversion to serotonin. This conversion is catalyzed by the enzyme aromatic-L-amino-acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions . The rate-limiting step in this pathway is the hydroxylation of L-tryptophan to this compound by tryptophan hydroxylase .
Comparison with Similar Compounds
Similar Compounds
L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan hydrate.
Serotonin: The neurotransmitter produced from this compound.
Melatonin: Another derivative of serotonin involved in regulating sleep.
Uniqueness
This compound is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it more effective than L-tryptophan in treating conditions related to serotonin deficiency .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639876 | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-94-5, 314062-44-7 | |
| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
